molecular formula C13H10F3NO4 B8314364 Methyl 5-Methyl-3-[4-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate

Methyl 5-Methyl-3-[4-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate

Cat. No.: B8314364
M. Wt: 301.22 g/mol
InChI Key: UHRNTYFHBMLUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Methyl-3-[4-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring . The final step involves esterification with methanol to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of Methyl 5-Methyl-3-[4-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity . The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Properties

Molecular Formula

C13H10F3NO4

Molecular Weight

301.22 g/mol

IUPAC Name

methyl 5-methyl-3-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H10F3NO4/c1-7-10(12(18)19-2)11(17-21-7)8-3-5-9(6-4-8)20-13(14,15)16/h3-6H,1-2H3

InChI Key

UHRNTYFHBMLUAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a similar manner as described in Preparation Example 17, by using methanol (160 mL), N-hydroxy-4-(trifluoromethoxy)benzimidoylchloride (8.00 g, 33.39 mmol), methylacetoacetate (7.76 g, 66.78 mmol) and sodium methoxide (5.41 g, 100.17 mmol), a white solid required compound (6.74 g, 22.36 mmol, 67%) was obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.76 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
5.41 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four
Yield
67%

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